

Ion Permeability and Selectivity of P2X1 Receptor Channels: A Technical Guide

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Compound of Interest

Compound Name: P2X receptor-1

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Introduction

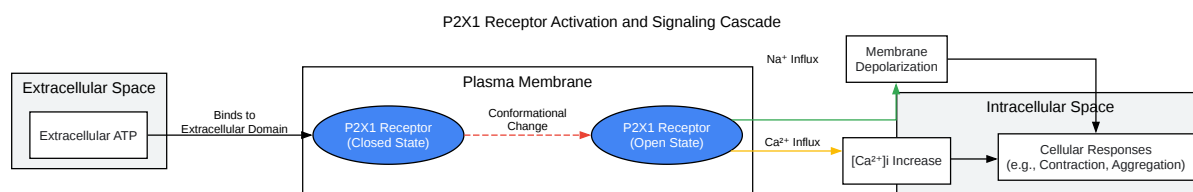
P2X receptors are a family of seven (P2X1-7) trimeric ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).^{[1][2]} Specifically, the P2X1 receptor subtype is a non-selective cation channel that plays crucial roles in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.^{[3][4][5]} Upon activation by ATP, the P2X1 receptor channel opens to allow the influx of cations like sodium (Na⁺) and calcium (Ca²⁺), and the efflux of potassium (K⁺).^{[2][6]} This ion flux leads to membrane depolarization and an increase in intracellular Ca²⁺ concentration, which are fundamental to its signaling functions.^{[7][8]} Understanding the principles of ion permeation and the selectivity of the P2X1 channel is critical for researchers in physiology, pharmacology, and for the development of novel therapeutics targeting this receptor.^{[6][9]}

This technical guide provides an in-depth overview of the ion permeability and selectivity of the P2X1 receptor, summarizes key quantitative data, details the experimental protocols used for these measurements, and illustrates the associated molecular pathways and workflows.

P2X1 Receptor Activation and Signaling Pathway

The P2X1 receptor is a homotrimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.^[9] The binding of ATP to sites located at the interface between subunits in the extracellular domain triggers a significant conformational change.^{[6][9]} This change involves the outward flexing and rotation of the second transmembrane helix (TM2) from each subunit, which opens a central

pore and allows for the passage of cations down their electrochemical gradients.[1][9] The resulting influx of Na^+ and Ca^{2+} depolarizes the cell membrane and directly increases cytosolic Ca^{2+} , initiating downstream cellular responses.[7][8]



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Caption: ATP binding to the P2X1 receptor induces channel opening, leading to cation influx and cellular responses.

Quantitative Data on Ion Permeability and Selectivity

The P2X1 receptor channel is characterized by its non-selective permeability to small cations and a particularly high permeability to calcium compared to other P2X subtypes.[9] The quantitative assessment of ion passage is typically expressed as a permeability ratio of a test ion (P_x) relative to a reference ion, usually sodium (P_{Na}).

Data Summary Tables

The following tables summarize the key permeability data for the P2X1 receptor channel based on published experimental findings.

Table 1: Relative Permeability of Divalent vs. Monovalent Cations This table shows the high relative permeability of the P2X1 channel to Calcium (Ca^{2+}) compared to Sodium (Na^+).

Ion Ratio	Relative Permeability (PCa/PNa)	Reference
PCa / PNa	3.9	[7] [10] [11]

Table 2: Relative Permeability of Monovalent Cations P2X1 channels show little difference from P2X2 receptors regarding their permeability to various monovalent organic cations.[\[10\]](#) The data below, determined for P2X2, is considered representative for P2X1.[\[10\]](#)[\[11\]](#)

Cation (X)	Relative Permeability (PX/PNa)
Guanidinium	2.3
Potassium	1.0
Sodium	1.0
Methylamine	0.95
Caesium	0.72
Dimethylamine	0.5
2-Methylethanolamine	0.29
Tris(hydroxymethyl)-aminomethane	0.16
Tetraethylammonium	0.04
N-methyl-D-glucamine	0.03

Table 3: Fractional Calcium Current Under physiological conditions, a significant portion of the total current through the P2X1 receptor is carried by Ca^{2+} ions.

Parameter	Value	Reference
Fractional Ca^{2+} Current (% of total current)	$\approx 10\%$	[7]

Experimental Protocols: Determining Ion Permeability

The relative ion permeability of P2X1 channels is primarily determined using electrophysiological techniques, specifically by measuring the reversal potential (E_{rev}) of ATP-activated currents under bi-ionic conditions.

Core Protocol: Whole-Cell Patch Clamp and Reversal Potential Measurement

This method involves expressing the P2X1 receptor in a heterologous system (e.g., HEK or CHO cells) and measuring whole-cell currents in response to ATP application while manipulating extracellular ion composition.[\[10\]](#)[\[11\]](#)

1. Cell Preparation and Receptor Expression:

- Human P2X1 cDNA is used to stably or transiently transfect a suitable cell line, such as Human Embryonic Kidney (HEK293) cells.[\[10\]](#)
- Cells are cultured under standard conditions until they are ready for electrophysiological recording.

2. Electrophysiological Recording:

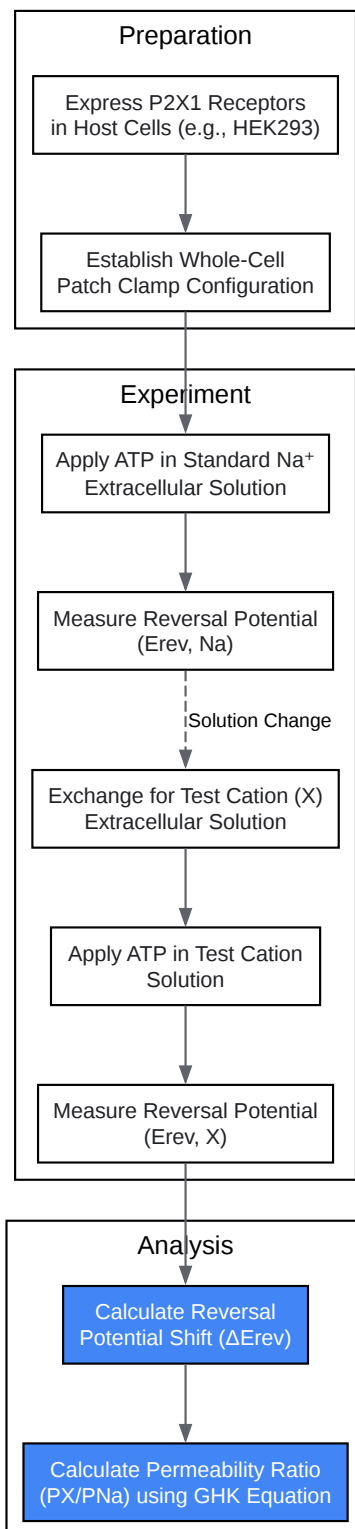
- Configuration: The whole-cell patch-clamp configuration is established.[\[11\]](#)
- Solutions:
 - Intracellular (Pipette) Solution: Contains the primary cation being studied internally. For PCa/PNa measurements, a typical solution contains (in mM): 154 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3.[\[10\]](#)
 - Standard Extracellular Solution (for Na^+): Contains (in mM): 154 NaCl, 10 HEPES, adjusted to pH 7.3.
 - Test Extracellular Solution (for Ca^{2+}): Under bi-ionic conditions, all Na^+ is replaced by the test cation. For example (in mM): 112 CaCl_2 , 10 HEPES, adjusted to pH 7.3.[\[10\]](#)[\[11\]](#)

- Procedure: i. The cell is voltage-clamped at a holding potential (e.g., -60 mV). ii. ATP (e.g., 1-10 μ M) is applied in the standard extracellular solution to elicit a control inward current. iii. A voltage ramp protocol (e.g., from -80 mV to +40 mV) is applied during the peak of the ATP response to determine the reversal potential (E_{rev}) where the net current is zero. iv. The extracellular solution is rapidly exchanged for the test ion solution. v. ATP is reapplied, and the reversal potential is measured again under these new bi-ionic conditions.

3. Data Analysis and Calculation:

- The shift in the reversal potential (ΔE_{rev}) upon changing the extracellular solution is used to calculate the permeability ratio.
- For monovalent cations, the Goldman-Hodgkin-Katz (GHK) voltage equation is used: $P_X / P_{Na} = \exp(\Delta E_{rev} * F / RT)$
- For divalent cations like Ca^{2+} , a more complex form of the GHK equation is required to account for valence and ionic activities.^[10] The permeability ratio PCa/PNa of 3.9 was calculated under bi-ionic conditions with 112 mM external Ca^{2+} and 154 mM internal Na^+ , corrected for ionic activities.^{[10][11]}

Workflow for Determining Ion Permeability via Reversal Potential



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Caption: Experimental workflow for measuring relative ion permeability of P2X1 channels.

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